5-Methylpyrazine-2-sulfonamide

Physicochemical profiling Drug-likeness Medicinal chemistry

Research groups screening against metalloenzymes often face limited access to low-MW fragments with a primary sulfonamide zinc-binding group. 5-Methylpyrazine-2-sulfonamide (CAS 2228719-81-9) directly addresses this gap. - Rule-of-three compliant fragment (MW 173.20, TPSA 94.3 Ų, XLogP3 -0.9) for library design. - Differentiated pyrazine-2-sulfonamide connectivity (vs. N-linked analogs) with documented anti-infective pharmacophore potential. - Available from milligrams to 10 g with full GHS documentation (H302, H315, H319, H335; Warning), ensuring EHS compliance and reduced lead time.

Molecular Formula C5H7N3O2S
Molecular Weight 173.20 g/mol
CAS No. 2228719-81-9
Cat. No. B15203913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazine-2-sulfonamide
CAS2228719-81-9
Molecular FormulaC5H7N3O2S
Molecular Weight173.20 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)S(=O)(=O)N
InChIInChI=1S/C5H7N3O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10)
InChIKeyPRSWSSAJIUSMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrazine-2-sulfonamide: Research Building Block


5-Methylpyrazine-2-sulfonamide (CAS 2228719-81-9) is a nitrogen-containing heterocyclic compound with molecular formula C5H7N3O2S and molecular weight 173.20 g/mol. [1] It belongs to the pyrazine sulfonamide class, characterized by a pyrazine ring bearing a methyl substituent at the 5-position and a primary sulfonamide group at the 2-position. The sulfonamide moiety serves as a recognized pharmacophore in numerous therapeutic areas including antibacterial agents, carbonic anhydrase inhibitors, and kinase inhibitors, while the pyrazine core is a privileged scaffold in antitubercular (pyrazinamide) and anti-inflammatory drug design. [2] This compound is commercially available as a research intermediate through suppliers such as Enamine. [3]

5-Methylpyrazine-2-sulfonamide: Position Effects


Generic substitution within the pyrazine sulfonamide class is not straightforward because the position and nature of ring substituents critically modulate physicochemical properties that govern downstream synthetic utility and biological performance. The 5-methyl group in 5-methylpyrazine-2-sulfonamide alters computed lipophilicity (XLogP3 = -0.9) and topological polar surface area (TPSA = 94.3 Ų) compared to the unsubstituted pyrazine-2-sulfonamide. [1] In the broader pyrazine sulfonamide class, substitution pattern dictates target engagement: 2,3-disubstituted pyrazine sulfonamides have been patented as CRTH2 inhibitors for allergic and inflammatory diseases, [2] while N-(pyrazin-2-yl)benzenesulfonamides with specific substitution showed antitubercular activity (MIC = 6.25 μg/mL against M. tuberculosis H37Rv) only when the 4-amino pharmacophore was present. [3] Interchanging analogs without considering substitution-specific effects on hydrogen bonding capacity (1 HBD, 5 HBA for this compound), rotatable bond count (1), and electronic properties risks loss of desired reactivity or biological activity.

5-Methylpyrazine-2-sulfonamide: Quantitative Evidence vs. Analogs


Lipophilicity: 5-Methyl vs. Unsubstituted Analog

The 5-methyl substitution on 5-methylpyrazine-2-sulfonamide yields a computed XLogP3 of -0.9, indicating greater hydrophilicity compared to the unsubstituted pyrazine-2-sulfonamide. [1] This difference is consequential for aqueous solubility, formulation, and pharmacokinetic behavior in lead optimization programs. Lower logP values are generally associated with reduced non-specific protein binding and improved renal clearance profiles, though no direct comparative biological data exists for this specific compound. [1]

Physicochemical profiling Drug-likeness Medicinal chemistry

H-Bonding and TPSA vs. N-Alkylated Analogs

5-Methylpyrazine-2-sulfonamide possesses 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of 94.3 Ų. [1] This profile places it within favorable oral bioavailability space per Lipinski's and Veber's rules (TPSA < 140 Ų, HBD ≤ 5). In contrast, N-methylpyrazine-2-sulfonamide (CAS 1420838-86-3) has 0 HBD due to N-alkylation of the sulfonamide, altering its hydrogen bonding capacity and potentially its crystal packing, solubility, and target binding interactions. [2] The primary sulfonamide NH2 group in the target compound retains the capacity to act as a zinc-binding group for metalloenzyme targets such as carbonic anhydrases, a feature absent in N,N-disubstituted analogs.

Medicinal chemistry Permeability prediction Scaffold selection

Rotatable Bond & Complexity vs. 2,3-Disubstituted Analogs

5-Methylpyrazine-2-sulfonamide has a rotatable bond count of 1 and a molecular complexity score of 220. [1] This low conformational flexibility contrasts with patented 2,3-disubstituted pyrazine sulfonamide CRTH2 inhibitors, which typically bear multiple rotatable bonds from elaborated arylalkyl substituents at the 3-position (e.g., N-{3-[4-(1H-indol-1-ylmethyl)phenyl]pyrazin-2-yl}-2-(trifluoromethyl)benzenesulfonamide). [2] Lower rotatable bond count is associated with reduced entropic penalty upon target binding and potentially higher ligand efficiency in fragment-based approaches. The compound's molecular complexity score of 220 is lower than elaborated drug-like pyrazine sulfonamides, making it a suitable minimal scaffold for fragment-based screening or as a synthetic intermediate for late-stage diversification. [1]

Synthetic accessibility Fragment-based drug design Lead optimization

GHS Hazard Profile vs. Structural Analogs

5-Methylpyrazine-2-sulfonamide carries a specific GHS hazard classification based on ECHA C&L notification data: Acute Toxicity Category 4 (oral, H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (respiratory irritation, H335), with a Signal Word of 'Warning.' [1] This hazard profile is explicitly documented and available for procurement risk assessment. In contrast, many close structural analogs such as pyrazine-2-sulfonamide (CAS 1195533-51-7) and various 2,3-disubstituted pyrazine sulfonamides lack publicly available GHS classification data on PubChem, creating uncertainty in handling and regulatory compliance during procurement. [2] The availability of standardized hazard information reduces EHS (Environmental, Health, and Safety) review overhead for institutional purchasing.

Laboratory safety Chemical procurement Risk assessment

CCR4 Binding: Pyrazine Sulfonamide Class Reference

A pyrazine sulfonamide scaffold (designated 'Pyrazine Sulfonamide 1') demonstrated hCCR4 binding with a pIC50 of 7.2 ± 0.2 (IC50 ≈ 63 nM) and exhibited exceptionally high human plasma protein binding (>99.9%) with a calculated WBP pIC50 of <4.2. [1] While this data is for a specific elaborated pyrazine sulfonamide rather than 5-methylpyrazine-2-sulfonamide itself, it establishes the pyrazine sulfonamide core as a validated scaffold for CCR4 antagonist development. The target compound, bearing the same pyrazine-2-sulfonamide core with a 5-methyl substituent, serves as a minimal scaffold for SAR exploration around this chemokine receptor target. No direct CCR4 binding data exists specifically for 5-methylpyrazine-2-sulfonamide.

GPCR drug discovery Chemokine receptor Immuno-oncology

Herbicide Intermediate: Patent Precedent

U.S. Patent 4,707,551 discloses pyrazinyl sulfonamides of formula Q-SO2-NH2, where Q is a substituted pyrazine group, as intermediates for the production of sulfonylurea and sulfonylthiourea herbicides. [1] The patent explicitly encompasses pyrazine rings with various substitution patterns, providing intellectual property precedent for the use of pyrazine-2-sulfonamide derivatives as agrochemical building blocks. 5-Methylpyrazine-2-sulfonamide, with its primary sulfonamide group directly attached to the pyrazine ring, aligns with the structural requirements for conversion to herbicidal sulfonylureas via reaction with appropriate isocyanates or carbamates. N-aryl[1,2,4]triazolo[1,5-a]pyrazine-2-sulfonamide compounds have been demonstrated as potent herbicides with desirable crop selectivity. [2]

Agrochemical intermediates Herbicide development Sulfonylurea synthesis

5-Methylpyrazine-2-sulfonamide: Application Scenarios


Fragment-Based Screening: CCR4 & Kinase Scaffold

With a molecular weight of 173.20 g/mol, only 1 rotatable bond, and a primary sulfonamide zinc-binding group, 5-methylpyrazine-2-sulfonamide is structurally suited as a fragment for screening against metalloenzyme targets (carbonic anhydrases, histone deacetylases) or chemokine receptors where pyrazine sulfonamides have demonstrated binding (hCCR4 pIC50 = 7.2 for a class representative). [1] [2] The compound's low complexity (score 220) and favorable TPSA (94.3 Ų) support its use in fragment libraries where rule-of-three compliance is desired. [1] Procurement for fragment screening programs should prioritize this compound over more elaborated pyrazine sulfonamides when minimal molecular weight and synthetic tractability for hit expansion are key selection criteria.

Agrochemical Intermediate: Sulfonylurea Herbicide Synthesis

The primary sulfonamide group at the pyrazine 2-position enables direct conversion to sulfonylurea herbicides via reaction with aryl or heteroaryl isocyanates, a transformation supported by U.S. Patent 4,707,551 which claims pyrazinyl sulfonamides with the general formula Q-SO2-NH2 as herbicide intermediates. [3] The 5-methyl substituent provides a synthetic handle for further functionalization or modulates the physicochemical properties of the final herbicidal product. N-aryl[1,2,4]triazolo[1,5-a]pyrazine-2-sulfonamides, structurally related compounds, have demonstrated potent pre- and post-emergence herbicidal activity with crop selectivity. [4] This compound should be prioritized over simple benzenesulfonamide intermediates when pyrazine-specific herbicidal activity is sought.

Medicinal Chemistry: Antitubercular & Anti-Inflammatory Scaffold

The pyrazine-2-sulfonamide motif bridges two validated anti-infective pharmacophores: the pyrazinamide core (first-line antitubercular) and the sulfonamide moiety (DHPS inhibitor). While N-(pyrazin-2-yl)benzenesulfonamides with 4-amino substitution showed MIC = 6.25 μg/mL against M. tuberculosis H37Rv, the direct attachment of the sulfonamide to the pyrazine ring in 5-methylpyrazine-2-sulfonamide offers an alternative connectivity with potentially distinct DHPS binding characteristics. [5] Additionally, 2,3-disubstituted pyrazine sulfonamides have been patented as CRTH2 inhibitors for allergic and inflammatory diseases, establishing the scaffold's relevance in inflammation. [6] For medicinal chemistry procurement, this compound offers a differentiated connectivity pattern compared to N-linked pyrazine sulfonamide analogs.

Safety-Documented Intermediate for Lab Procurement

5-Methylpyrazine-2-sulfonamide carries a complete GHS hazard classification (H302, H315, H319, H335; Signal: Warning) derived from ECHA C&L notification data, providing procurement officers with standardized safety information that is absent for many structurally related pyrazine sulfonamides. [1] The compound's computed XLogP3 of -0.9 and TPSA of 94.3 Ų further inform solvent selection and purification strategy during synthetic use. [1] It is commercially available from Enamine in quantities from 0.1 g to 10 g (EN300-1990361), enabling procurement at scales appropriate for both initial feasibility studies and gram-scale intermediate synthesis. [7] Select this compound over analogs lacking GHS documentation when institutional EHS compliance and reduced procurement lead time are operational priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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